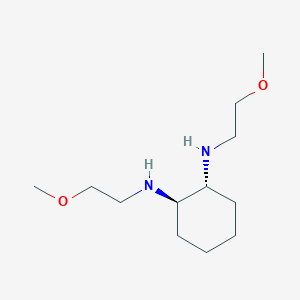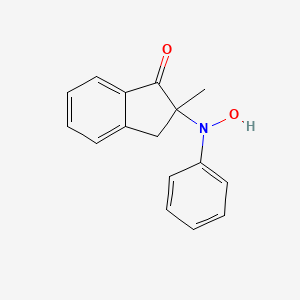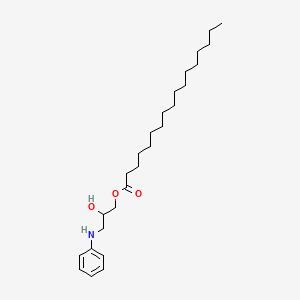
3-Anilino-2-hydroxypropyl heptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-2-hydroxypropyl heptadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aniline group, a hydroxypropyl group, and a heptadecanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-hydroxypropyl heptadecanoate typically involves the esterification of heptadecanoic acid with 3-anilino-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-2-hydroxypropyl heptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aniline group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of different esters or amides.
Aplicaciones Científicas De Investigación
3-Anilino-2-hydroxypropyl heptadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Anilino-2-hydroxypropyl heptadecanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the hydroxypropyl group can enhance solubility and bioavailability. The ester chain can facilitate the compound’s incorporation into lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Anilino-2-hydroxypropyl palmitate: Similar structure but with a palmitate ester chain.
3-Anilino-2-hydroxypropyl stearate: Similar structure but with a stearate ester chain.
Uniqueness
3-Anilino-2-hydroxypropyl heptadecanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
361144-78-7 |
|---|---|
Fórmula molecular |
C26H45NO3 |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
(3-anilino-2-hydroxypropyl) heptadecanoate |
InChI |
InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(29)30-23-25(28)22-27-24-19-16-15-17-20-24/h15-17,19-20,25,27-28H,2-14,18,21-23H2,1H3 |
Clave InChI |
VIMJNHXDPYDFQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
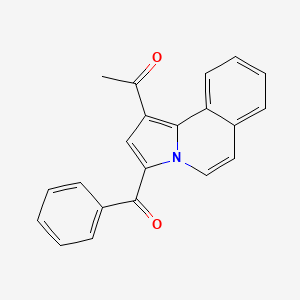
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)

![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
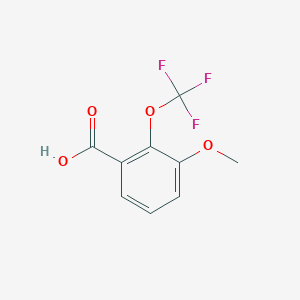


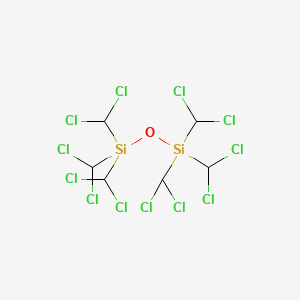

![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
